molecular formula C13H17NO4S B3827954 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid

Cat. No.: B3827954
M. Wt: 283.35 g/mol
InChI Key: VLXRDFREWCCFPY-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a prop-2-enylamino group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and prop-2-enylamine.

    Reaction: The 4-methylbenzenesulfonyl chloride is reacted with prop-2-enylamine in the presence of a base such as triethylamine. This reaction forms the intermediate 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propane.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prop-2-enylamino group may also interact with cellular receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

    2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.

Uniqueness

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and prop-2-enylamino groups provide a versatile platform for various chemical reactions and potential biological activities.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-4-9-14(11(3)13(15)16)19(17,18)12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXRDFREWCCFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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